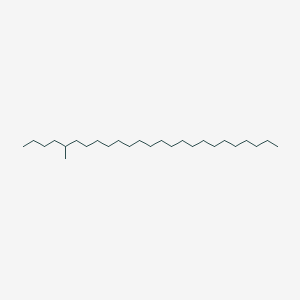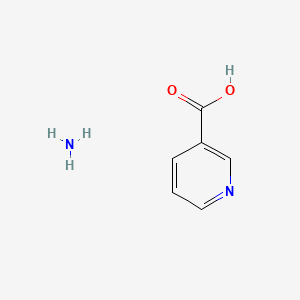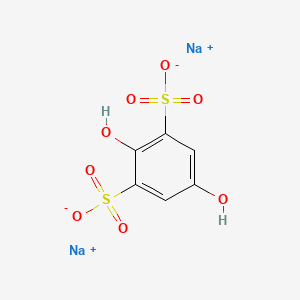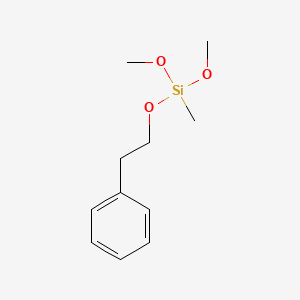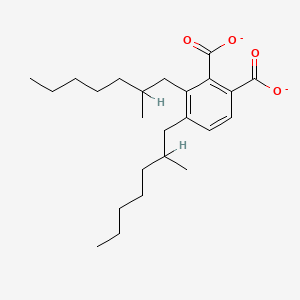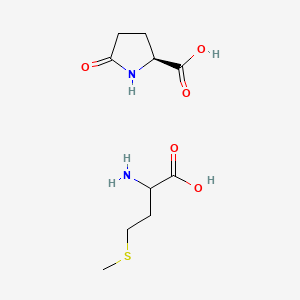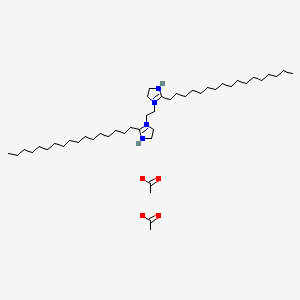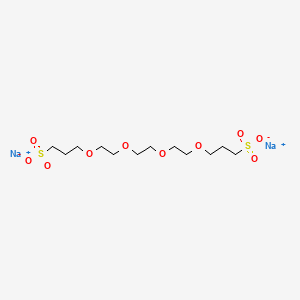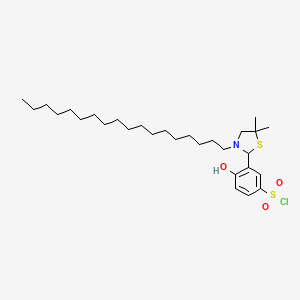
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- is a complex organic compound with the molecular formula C36H54ClNO4S2. This compound is characterized by the presence of a benzenesulfonyl chloride group, a thiazolidinyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a thiazolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The thiazolidinyl ring can undergo reduction to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonyl chloride, 4-(benzoyloxy)-3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-
- Benzenesulfonamide, 3-(2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-N,N-bis(3-(((3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxyphenyl)sulfonyl)amino)propyl)
Uniqueness
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
83090-04-4 |
|---|---|
Fórmula molecular |
C29H50ClNO3S2 |
Peso molecular |
560.3 g/mol |
Nombre IUPAC |
3-(5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl)-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C29H50ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-24-29(2,3)35-28(31)26-23-25(36(30,33)34)20-21-27(26)32/h20-21,23,28,32H,4-19,22,24H2,1-3H3 |
Clave InChI |
HQLZBBWUVZABSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)Cl)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


